molecular formula C8H8BClO3 B1466146 2-Chloro-4-formyl-3-methylphenylboronic acid CAS No. 1451391-36-8

2-Chloro-4-formyl-3-methylphenylboronic acid

Cat. No.: B1466146
CAS No.: 1451391-36-8
M. Wt: 198.41 g/mol
InChI Key: XIEPSLHUTAEFTC-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-3-methylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group, a chlorine atom, a formyl group, and a methyl group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-chloro-4-methylphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

  • Formylation: The resulting boronic acid derivative is then subjected to a formylation reaction using reagents like formyl chloride or formic acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-formyl-3-methylphenylboronic acid undergoes various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-4-formyl-3-methylbenzoic acid.

  • Reduction: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid.

  • Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-formyl-3-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.

  • Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It serves as a building block for the synthesis of drug candidates and probes for biological studies.

  • Industry: It is employed in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester: This compound is structurally similar but has a different arrangement of substituents on the phenyl ring.

  • 2-Chloro-4-methylphenylboronic acid: This compound lacks the formyl group, making it less reactive in certain cross-coupling reactions.

Uniqueness: 2-Chloro-4-formyl-3-methylphenylboronic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in both academic and industrial settings.

Properties

IUPAC Name

(2-chloro-4-formyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEPSLHUTAEFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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